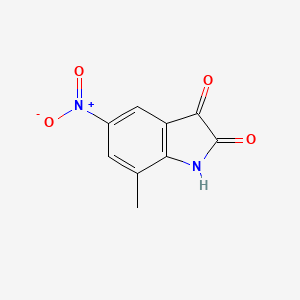

7-Methyl-5-nitroisatin

CAS No.: 70343-13-4

Cat. No.: VC3726642

Molecular Formula: C9H6N2O4

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70343-13-4 |

|---|---|

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.15 g/mol |

| IUPAC Name | 7-methyl-5-nitro-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13) |

| Standard InChI Key | VREHMPHOKRQMFE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

7-Methyl-5-nitroisatin belongs to the family of isatin derivatives, which have gained significant research interest due to their diverse biological activities. The compound is derived from 7-methylisatin through nitration at the 5-position of the isatin core .

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of 7-Methyl-5-nitroisatin:

| Property | Value |

|---|---|

| CAS Number | 70343-13-4 |

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.15 g/mol |

| Physical Appearance | Yellow powder |

| Storage Conditions | 2-8°C |

The compound structurally features an isatin core (1H-indole-2,3-dione) modified with specific functional groups - a methyl substituent at position 7 and a nitro group at position 5 . This specific substitution pattern distinguishes it from other isatin derivatives such as 7-Nitroisatin (C8H4N2O4, MW: 192.13) and unsubstituted 7-Methylisatin (C9H7NO2).

Synthesis Methods

Advanced Synthetic Approaches

Research indicates that microwave-assisted synthesis has been employed for preparing derivatives of 7-Methyl-5-nitroisatin, specifically in the synthesis of 7-methyl-5-nitroisatin-3-thiosemicarbazone . This suggests that modern synthetic approaches are being utilized to develop this compound and its derivatives for various applications. Microwave-assisted synthesis offers advantages including reduced reaction times, increased yields, and potentially greater selectivity compared to conventional heating methods.

Biological Activities and Applications

Comparison with Related Nitroisatin Compounds

Studies on 5-nitroisatin derivatives have shown promising biological activities. For instance, certain 5-nitroisatin derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), suggesting potential applications in anticancer therapy . These compounds demonstrated favorable properties in terms of oral absorption, membrane permeability, and bioavailability, although they exhibited low water solubility .

The following table provides a comparison of 7-Methyl-5-nitroisatin with related compounds:

Advanced Research Applications

Nanocarrier Systems

Recent computational studies have investigated the immobilization of 5-nitroisatin derivatives using C60-based functionalized nanocarriers . This research direction is particularly significant for developing targeted drug delivery systems. The study utilized fifty nanocarriers derived from C60 fullerene containing bound phenyl rings on their surfaces for the immobilization process .

Binding Mechanisms

| Stock Solution Concentration | Amount of Compound |

|---|---|

| 1 mM | 0.20615 mg/mL |

| 5 mM | 1.03075 mg/mL |

| 10 mM | 2.0615 mg/mL |

This information is adapted from similar preparation protocols for related compounds .

Related Research Developments

Schiff Base Derivatives

Research on nitroisatin Schiff bases has shown interesting developments. For instance, studies have been conducted on novel Schiff bases formed by the condensation of 5-nitroisatin with other compounds . These Schiff base derivatives exhibit unique properties that expand the potential applications of nitroisatin compounds in pharmaceutical research.

Metal Complexes

The formation of metal complexes with nitroisatin derivatives represents another area of research interest . These complexes can exhibit different biological activities compared to the parent compounds, potentially enhancing their therapeutic efficacy. Analysis of such complexes suggests that metal-to-ligand ratio is typically 1:1, with distinct spectroscopic characteristics such as infrared absorption bands at specific frequencies (3342 cm^-1 for NH isatin, 1715 cm^-1 for C=O, and 1642 cm^-1 for C=N) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume